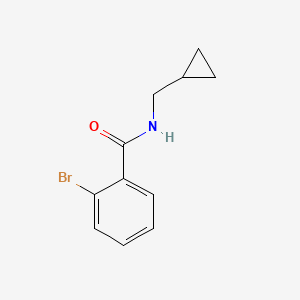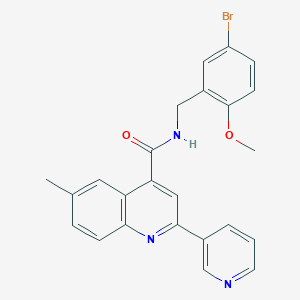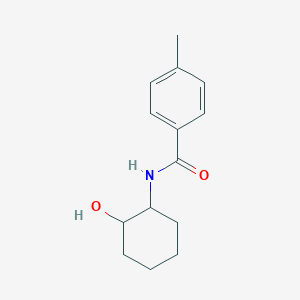
2-bromo-N-(cyclopropylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(cyclopropylmethyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties, including its ability to interact with various biological systems.
Mechanism of Action
The mechanism of action of 2-bromo-N-(cyclopropylmethyl)benzamide involves its interaction with GPCRs. The compound binds to the receptor and induces a conformational change, leading to the activation or inhibition of downstream signaling pathways. The exact mechanism of action varies depending on the specific receptor being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(cyclopropylmethyl)benzamide are dependent on the specific receptor being targeted. The compound has been shown to modulate various physiological processes, including neurotransmitter release, hormone secretion, and immune system function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-N-(cyclopropylmethyl)benzamide in lab experiments is its selectivity for GPCRs. This allows researchers to study the specific receptor of interest without affecting other signaling pathways. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can affect the viability of cells or tissues being studied.
Future Directions
There are several future directions for the use of 2-bromo-N-(cyclopropylmethyl)benzamide in scientific research. One potential application is in the development of new drugs targeting specific GPCRs. The compound can also be used in the study of the structural and functional properties of GPCRs, which can lead to a better understanding of their role in various physiological processes. Additionally, further research is needed to explore the potential of 2-bromo-N-(cyclopropylmethyl)benzamide in other areas of research, such as cancer biology and drug discovery.
Conclusion:
In conclusion, 2-bromo-N-(cyclopropylmethyl)benzamide is a valuable tool for studying GPCRs and their role in various physiological processes. The compound has unique properties that make it a valuable tool for scientific research, including its selectivity for specific receptors. While there are limitations to its use, the potential applications of 2-bromo-N-(cyclopropylmethyl)benzamide in drug discovery and other areas of research make it an exciting area of study for future research.
Synthesis Methods
The synthesis of 2-bromo-N-(cyclopropylmethyl)benzamide involves the reaction of 2-bromobenzoyl chloride with cyclopropylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
2-bromo-N-(cyclopropylmethyl)benzamide has been used in various scientific research applications, including the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes, including vision, smell, and taste. The compound has been shown to selectively bind to GPCRs, making it a valuable tool for studying their structure and function.
properties
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-2-1-3-9(10)11(14)13-7-8-5-6-8/h1-4,8H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPDOKIUNUOOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(cyclopropylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Diethylamino)benzyl]amino}-3-thien-2-ylpropanoic acid](/img/structure/B7543860.png)
![Ethyl [(2-nitrothien-3-yl)thio]acetate](/img/structure/B7543863.png)

![2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7543874.png)
![N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543883.png)

![N-cycloheptyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543887.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B7543890.png)
![N-cyclooctyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543894.png)
![2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B7543902.png)
![N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)

![2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B7543929.png)